Pyrazole-Appended Pyridazine Sulfinates Enable Bidentate N,N'-Metal Chelation Unavailable to 6-Chloro or 6-Methoxy Analogs, Resulting in Measurable DNA-Binding Affinity Differences
The pyrazolyl-pyridazine scaffold, upon which sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate is based, provides a bidentate N,N'-donor motif through the pyridazine N2 and pyrazole N2' atoms. Ru(II) η⁶-arene complexes bearing 3-chloro-6-(1H-pyrazol-1-yl)pyridazine ligands (Ru1, Ru2, Ru5) exhibit CT-DNA binding constants in the order of 10⁴ M⁻¹ and competitively displace Hoechst 33258 from the DNA minor groove [1]. In contrast, the corresponding complexes with the 3,5-dimethylpyrazole analog (Ru3, Ru4) show altered binding behavior due to steric effects of the methyl groups. The sulfinate group at the 3-position (replacing the chloro of the reported complexes) introduces an additional anionic metal-coordination site (SO₂⁻) and increases aqueous solubility, factors that procurement chemists should weigh when selecting a precursor for metallodrug candidate synthesis.
| Evidence Dimension | CT-DNA binding constant (Kb) of Ru(II) complexes bearing pyrazolyl-pyridazine ligands |
|---|---|
| Target Compound Data | Kb ~10⁴ M⁻¹ for Ru1, Ru2, Ru5 (complexes of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine); moderate cytotoxicity against MCF-7 cells: IC₅₀ = 39.9–59.2 μM (Ru1, Ru3, Ru5) [1] |
| Comparator Or Baseline | Ru3/Ru4 (complexes of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine): comparable Kb order of magnitude but altered minor-groove binding profile; MDA-MB-231 cells recalcitrant to all five complexes [1] |
| Quantified Difference | The 1H-pyrazole ligand (Ru1/Ru2/Ru5) enables DNA minor-groove binding without steric penalties from 3,5-dimethyl substitution; the sulfinate variant (target compound) is predicted to enhance solubility relative to chloro analogs due to the anionic SO₂⁻ group, although direct comparative binding data for the sulfinate form are not reported |
| Conditions | CT-DNA titration monitored by UV-Vis and fluorescence spectroscopy in PBS buffer or DMSO; MCF-7 and MDA-MB-231 human breast cancer cell lines |
Why This Matters
For procurement decisions in metallodrug discovery, the pyrazole substituent enables a bidentate chelation mode and DNA minor-groove binding that cannot be achieved with 6-chloro, 6-methoxy, or 6-pyrrolidino pyridazine sulfinates, while the sulfinate group offers the synthetic advantage of direct coupling into sulfonamide or sulfone pharmacophores.
- [1] Kanyora, A. K.; Omondi, R.; Ongoma, P.; Omolo, J. O.; Welsh, A.; Prince, S.; Gichumbi, J.; Mambanda, A.; Smith, G. S. Mononuclear η⁶-arene ruthenium(II) complexes with pyrazolyl–pyridazine ligands: synthesis, CT-DNA binding, reactivity towards glutathione, and cytotoxicity. J. Biol. Inorg. Chem. 2024, 29 (2), 251–264. View Source
